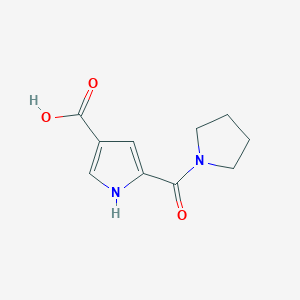

5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid

Description

5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid (CAS: 683212-49-9) is a heterocyclic carboxylic acid derivative featuring a pyrrolidine-carbonyl substituent at the 5-position of the pyrrole ring. Its molecular weight is 230.27 g/mol, and it is synthesized with 95% purity, indicating high synthetic efficiency .

Properties

IUPAC Name |

5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-9(12-3-1-2-4-12)8-5-7(6-11-8)10(14)15/h5-6,11H,1-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZULJFJPGZUPHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=CN2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923113-44-4 | |

| Record name | 5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid typically involves the formation of the pyrrolidine and pyrrole rings followed by their coupling. One common method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which provides access to different stereochemical patterns in enantioselective pyrrolidine synthesis . This method is highly versatile and allows for the creation of various stereoisomers from the same starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to achieve the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the rings.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.

Medicine: Its potential therapeutic properties are explored in drug discovery and development.

Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key parameters of 5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid with analogs differing in substituents or core scaffolds:

Key Observations:

- Substituent Effects : The pyrrolidine-carbonyl group in the target compound increases molecular weight and lipophilicity compared to simpler substituents like chloro or methoxy. This modification may enhance membrane permeability and target affinity in biological systems.

- Functional Group Impact : Ester derivatives (e.g., ethyl ester in 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid ethyl ester) are more lipophilic but require hydrolysis to the free carboxylic acid for pharmacological activity .

Drug Development

- The target compound’s pyrrolidine moiety is structurally analogous to intermediates in tomopenem synthesis, highlighting its utility in antibiotic design .

- Pyridine- and furan-containing analogs (e.g., 3-(5-(Pyrrolidine-1-carbonyl)furan-2-yl)benzaldehyde) demonstrate expanded applications in materials science due to enhanced electronic properties .

Challenges and Limitations

Biological Activity

5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxylic acid is a compound characterized by the presence of both pyrrolidine and pyrrole rings, which are significant in medicinal chemistry and organic synthesis. This compound has garnered attention for its potential biological activities, particularly in the fields of drug discovery and development.

Chemical Structure and Synthesis

The compound features a unique structure that allows it to participate in various chemical reactions. The synthesis typically involves the formation of the pyrrolidine and pyrrole rings followed by their coupling. A common synthetic route is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which leads to different stereochemical patterns in enantioselective pyrrolidine synthesis.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 220.23 g/mol |

| CAS Number | 923113-44-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate enzymatic activities and influence various biochemical pathways, making it a valuable compound in biological research.

Anticancer Activity

Recent studies have explored the anticancer properties of related compounds, particularly those with similar structural motifs. For instance, derivatives of 5-oxopyrrolidine have shown promising results against A549 lung cancer cells, demonstrating significant cytotoxicity while exhibiting lower toxicity towards non-cancerous cells . Such findings suggest that compounds with pyrrole and pyrrolidine structures may serve as effective scaffolds for developing anticancer agents.

Antimicrobial Activity

The antimicrobial potential of compounds similar to this compound has also been investigated. Some derivatives have demonstrated selective activity against multidrug-resistant strains of Staphylococcus aureus, highlighting their potential in addressing antibiotic resistance .

Table 2: Biological Activities

Study on Anticancer Properties

In a recent study, various derivatives of 5-oxopyrrolidine were synthesized and tested for their anticancer properties using an A549 cell model. The results indicated that certain compounds exhibited potent anticancer activity while maintaining low cytotoxicity towards normal cells. This suggests that modifications in the chemical structure can significantly enhance therapeutic efficacy while minimizing side effects .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of pyrrolo derivatives against clinically significant pathogens. The findings revealed that specific compounds demonstrated effective inhibition against resistant strains, suggesting their potential utility in developing new antimicrobial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.